3-[(4-Bromophenyl)amino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(4-bromoanilino)-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O2/c17-10-4-6-12(7-5-10)19-14-9-15(21)20(16(14)22)13-3-1-2-11(18)8-13/h1-8,14,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHQAPWVGJRVTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Bromophenyl)amino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a pyrrolidine ring with halogenated phenyl groups, suggests potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including antibacterial and antifungal properties, along with relevant research findings and case studies.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C13H11BrClN2O2
- Molecular Weight : 328.6 g/mol
The presence of the bromine and chlorine substituents is believed to enhance the compound's reactivity and interaction with biological targets, potentially influencing its pharmacological properties .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. A study examining various pyrrolidine derivatives found that certain structural features, particularly halogen substitutions, play a crucial role in antibacterial efficacy. For example, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Sodium pyrrolidide | 0.0039 | S. aureus |
| Sodium pyrrolidide | 0.025 | E. coli |
The halogenated groups in these compounds are hypothesized to enhance binding affinity to bacterial enzymes or receptors, thereby inhibiting growth .
Antifungal Activity
In addition to antibacterial properties, the compound's derivatives have also been evaluated for antifungal activity. Pyrrolidine derivatives have shown effectiveness against various fungal strains, with some exhibiting MIC values comparable to established antifungal agents . The structural diversity of these compounds contributes to their varying levels of activity.
Case Studies
Several case studies highlight the therapeutic potential of pyrrolidine derivatives:
- In vitro Evaluation : A study involving the synthesis of various pyrrolidine derivatives reported that specific compounds demonstrated potent activity against resistant bacterial strains. The findings indicated that modifications in substituents significantly affected biological activity .
- Mechanistic Studies : Research has explored the binding interactions of these compounds with specific enzymes involved in bacterial metabolism. The results suggest that structural modifications can lead to enhanced inhibition of target enzymes .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown that they can inhibit the growth of resistant bacterial strains. The mechanism often involves the inhibition of specific metabolic enzymes, which is crucial in combating infections caused by antibiotic-resistant bacteria.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines by interacting with cellular signaling pathways. The structural features of 3-[(4-Bromophenyl)amino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione allow it to bind to receptors or enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound's ability to act as an inhibitor for various enzymes has been explored. For example, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of neurodegenerative diseases such as Alzheimer's disease. The selectivity and potency against these enzymes can vary based on the substituents on the pyrrolidine ring.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(3-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | Heptylamino group | Varied reactivity |
| 1-(4-Chlorophenyl)-3-(heptylamino)pyrrolidine-2,5-dione | Chlorophenyl substitution | Different binding affinity |
| 1-(3-Bromophenyl)-3-(octylamino)pyrrolidine-2,5-dione | Octylamino group | Enhanced biological activity |
These analogs demonstrate how variations in substituents can lead to different biological activities, highlighting the importance of SAR studies in drug development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The compound was found to significantly reduce cell viability in MDA-MB-468 cells through apoptosis induction mechanisms involving caspase activation and PARP cleavage.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. Results indicated that certain substitutions enhanced antibacterial efficacy, making it a promising candidate for developing new antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacological Activity
Key Observations:
Anticonvulsant Potency :
- The 3-chlorophenyl group at N1 (as in the target compound) is associated with anticonvulsant activity, but positional isomerism significantly affects efficacy. For example, the 2-chlorophenyl analog (ED50 = 14.18 mg/kg) outperforms the 3-bromophenyl derivative (ED50 = 33.64 mg/kg) in MES tests .
- The absence of a piperazine linker in the target compound may reduce its anticonvulsant potency compared to piperazine-containing analogs .
Enzyme Inhibition: Hybrid compounds with acridine or indole moieties (e.g., 3-(7-Br-9-Cl-acridin-4-yl)-1-(3-NO2Ph)-pyrrolidine-2,5-dione) exhibit superior acetylcholinesterase inhibition due to dual binding modes (pyrrolidine-2,5-dione core + aromatic planar systems) .
Synthetic Utility: Derivatives like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione serve as intermediates for polymer modifications, highlighting the versatility of the pyrrolidine-2,5-dione scaffold in non-pharmacological applications .
Molecular Modeling and Structure-Activity Relationships (SAR)
- Halogen Effects: The 4-bromo and 3-chloro substituents in the target compound likely enhance blood-brain barrier penetration compared to non-halogenated analogs . However, bulky substituents (e.g., acridine) may limit bioavailability despite strong in silico binding .
- Piperazine Linkers : Piperazine-containing derivatives show improved anticonvulsant activity due to enhanced receptor interactions, but they may introduce metabolic instability .
- Hybrid Systems : Combining pyrrolidine-2,5-dione with aromatic systems (e.g., acridine) increases binding free energy (ΔG ≤ -13.7 kcal/mol) but complicates synthesis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Bromophenyl)amino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione?
- Methodology :
- Step 1 : Cyclization of maleic anhydride derivatives with 4-bromoaniline and 3-chloroaniline precursors under acidic/basic conditions to form the pyrrolidine-2,5-dione core .
- Step 2 : Introduce substituents via nucleophilic substitution or Mannich reactions. For example, amino alkylation with formaldehyde and secondary amines (e.g., morpholine) enhances anticonvulsant activity .
- Optimization : Use catalysts like cellulose sulfuric acid to improve regioselectivity and yield . Monitor reaction progress via TLC or HPLC.
Q. How is the compound characterized to confirm its structural integrity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 170–180 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₂BrClN₂O₂: 408.98) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtained) .
Q. What in vitro assays are suitable for initial biological screening?
- Assays :
- Enzyme Inhibition : Test against targets like GABA-transaminase (IC₅₀ determination via fluorometric assays) .
- Anticonvulsant Screening : Use maximal electroshock seizure (MES) and pentylenetetrazole (scPTZ) models to assess seizure protection .
- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Approach :
- Substituent Variation : Replace bromo/chloro groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on bioactivity .
- Core Modifications : Compare pyrrolidine-2,5-dione derivatives with thiadiazole or spirocyclic analogs .
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding (e.g., 5-HT₁A receptors) .
Q. How to resolve contradictions in biological data across studies?
- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., GABA-transaminase IC₅₀ = 100.5 µM vs. 160.4 µM in similar analogs) .
- Solutions :
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Assay Standardization : Include positive controls (e.g., vigabatrin for GABA-transaminase) .
- Statistical Validation : Use ANOVA or t-tests to confirm significance (p < 0.05) .
Q. What strategies mitigate metabolic instability or CYP450 interactions?
- Experimental Design :
- Microsomal Assays : Incubate with liver microsomes to identify major metabolites (e.g., oxidation at the pyrrolidine ring) .
- CYP Inhibition Screening : Test against isoforms (e.g., CYP3A4) using fluorogenic substrates. Prioritize analogs with low inhibition (e.g., <10% at 10 µM) .
- Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
